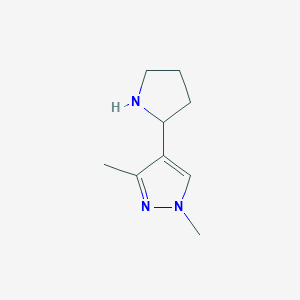

1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

説明

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a pyrazole derivative substituted with methyl groups at positions 1 and 3 and a pyrrolidin-2-yl group at position 4. Its CAS registry number is 1368379-70-7 . The pyrrolidine moiety introduces a cyclic secondary amine, which may enhance solubility and hydrogen-bonding capabilities compared to purely aromatic substituents.

特性

IUPAC Name |

1,3-dimethyl-4-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNGWTMPLYCVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Overview:

- Starting materials: Methyl-substituted 1,3-dicarbonyl compounds such as methyl acetoacetate derivatives, or methylated β-diketones.

- Hydrazine source: Hydrazine derivatives, notably methylhydrazine, are used to introduce methyl groups at the N-1 and N-3 positions.

- Reaction conditions: Typically reflux in polar solvents like ethanol or acetic acid, often with catalysts such as acids (e.g., acetic acid) or bases (e.g., sodium hydroxide).

Procedure:

- Mix methyl acetoacetate with methylhydrazine in ethanol.

- Add a catalytic amount of acetic acid or sodium hydroxide.

- Reflux the mixture for several hours to facilitate cyclization.

- Upon completion, isolate the pyrazole via filtration, washing, and recrystallization.

Research Findings:

Girish et al. demonstrated that nano-ZnO catalysis significantly improves yield and reaction rate for such cyclizations, achieving yields up to 95%. This method is versatile and can be adapted for various substitutions, including the pyrrolidin-2-yl group by subsequent functionalization.

Alternative Synthesis via Multi-step Pathways

Another approach involves multi-step synthesis starting from simpler pyrazole derivatives:

Step 3: Final purification and characterization.

Research Findings:

Patents and research articles indicate that such multi-step pathways, although more labor-intensive, allow for greater control over substitution patterns and functional group compatibility.

Data Summary: Preparation Methods Table

化学反応の分析

Types of Reactions

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

科学的研究の応用

Synthesis and Characterization

The synthesis of 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in literature for its synthesis, often emphasizing efficiency and yield. For instance, microwave-assisted synthesis has been noted for improving reaction times and yields compared to conventional methods .

Antimicrobial Activity

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that pyrazole derivatives exhibit potent antibacterial and antifungal activities:

| Pathogen | Activity | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | Antibacterial | 12.5 |

| Staphylococcus aureus | Antibacterial | 12.5 |

| Pseudomonas aeruginosa | Antibacterial | 12.5 |

| Aspergillus flavus | Antifungal | 12.5 |

These findings suggest that the compound could be further developed as a therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Potential

The anticancer activity of 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been evaluated against various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects that can inhibit cell proliferation:

| Cell Line | Activity | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (breast cancer) | Significant growth inhibition | 0.39 |

| HCT116 (colon cancer) | Significant growth inhibition | 0.58 |

| A549 (lung cancer) | Significant growth inhibition | 0.30 |

These results highlight the potential of this compound as a lead structure in the development of new anticancer therapies .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been investigated for other biological activities:

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, offering potential in treating inflammatory diseases.

- CNS Activity : Given its structural similarity to other CNS-active compounds, there is interest in exploring its effects on neurodegenerative diseases.

Case Studies and Research Insights

Research has consistently shown that derivatives of pyrazoles exhibit a range of biological activities. For instance:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain compounds exhibited MIC values significantly lower than traditional antibiotics .

- Anticancer Investigation : In a comparative study with standard chemotherapeutics like Doxorubicin, several pyrazole derivatives demonstrated comparable or superior efficacy against various cancer cell lines, suggesting their potential as alternative or adjunct therapies in cancer treatment .

作用機序

The mechanism of action of 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidine group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

Structural and Functional Differences

The substituents on the pyrazole core significantly influence physical, electronic, and biological properties. Below is a comparative analysis of key compounds:

*Inferred from IUPAC name; †Calculated based on formula.

Key Observations:

Substituent Effects on Bioactivity: Aryl and propenonyl groups (e.g., 1,3-diaryl-4-(aryl-propenonyl)-pyrazoles) enhance antioxidant activity, with IC₅₀ values ranging from 10.2–13.5 μM . Bromophenyl and imidazolyl substituents (IC₅₀: 10.2 μM) demonstrate that electron-withdrawing groups can enhance activity .

Structural Flexibility vs. Rigidity :

- The pyrrolidine ring in the target compound introduces conformational flexibility, contrasting with rigid aromatic systems (e.g., pyrenylpyrazoles). This flexibility could improve solubility but may reduce fluorescence properties compared to planar pyrenyl derivatives .

Applications in Catalysis :

Electronic and Physicochemical Properties

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., in pyrenylpyrazoles) increase π-conjugation, enabling fluorescence, while aliphatic pyrrolidine may disrupt conjugation but improve solubility .

- Hydrogen Bonding: The pyrrolidine nitrogen in the target compound can act as a hydrogen-bond donor/acceptor, a trait shared with 1-[3-(pyrrolidin-2-yl)propyl]-1H-pyrazole . This property is critical in drug design for target engagement.

生物活性

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has the molecular formula and features a pyrazole ring with a pyrrolidine substituent. Its structure can be represented as follows:

- Molecular Formula :

- SMILES : CC1=NN(C=C1C2CCCN2)C

- InChI : InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3

Pharmacological Activities

Research indicates that 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole exhibits a variety of biological activities:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole demonstrated significant inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. For example, derivatives containing the pyrrolidine moiety have shown promising results against E. coli and S. aureus, indicating potential for treating infections . The presence of the pyrrolidine group enhances the compound's interaction with bacterial enzymes, contributing to its efficacy.

Anticancer Properties

Preliminary studies suggest that 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole may possess anticancer activity. Research indicates that similar pyrazole derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Nootropic and Anxiolytic Effects

Emerging evidence suggests that some pyrazole derivatives may have nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) effects. These activities are hypothesized to be mediated through modulation of neurotransmitter systems.

The biological activity of 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

- Receptor Modulation : It may modulate neurotransmitter receptors, influencing mood and cognitive functions.

- Cytotoxic Mechanisms : Its anticancer effects are believed to arise from the induction of apoptosis in cancer cells and disruption of their proliferation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole | Contains one methyl group on the pyrazole ring | Less sterically hindered than 1,3-dimethyl variant |

| 4-(Pyrrolidin-2-yl)-1H-pyrazole | Lacks dimethyl substitution | Focuses more on pyrrolidine interaction |

| 3,5-Dimethyl-1H-pyrazole | No pyrrolidine substituent | Exhibits different biological activity |

| 4-Acetyl-1H-pyrazole | Contains an acetyl group instead of pyrrolidine | Different functional group leading to varied reactivity |

The combination of both dimethyl groups and a pyrrolidine moiety in 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole contributes to its distinct pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazoles:

- Anti-inflammatory Effects : A study highlighted that certain pyrazole derivatives significantly inhibited TNF-alpha production in vitro at concentrations as low as 10 µM .

- Antibacterial Activity : Research demonstrated that a series of pyrazoles exhibited effective antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential use in treating resistant bacterial infections.

- Anticancer Studies : In vitro tests showed that specific derivatives reduced viability in A549 lung cancer cells by approximately 66%, indicating promising anticancer potential .

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, and how can purity be maximized during purification?

Methodological Answer: Cyclocondensation reactions involving ketones and hydrazines are common starting points. For example, ethyl acetoacetate and phenylhydrazine can be cyclized under reflux with DMF-DMA to form pyrazole intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity. Monitoring reaction progress with TLC and HPLC ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=O, N-H). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in pyrazole-aniline adducts .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). These models correlate with experimental UV-Vis spectra and reactivity trends, aiding in understanding charge-transfer interactions or antioxidant potential .

Q. What are the key structural motifs influencing stability under varying pH and temperature conditions?

Methodological Answer: The pyrrolidine ring’s conformational flexibility and pyrazole’s aromaticity contribute to thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis reveal degradation pathways. Basic conditions may hydrolyze ester groups, while acidic media protonate nitrogen atoms, altering solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer: Systematic substitution at the pyrazole C-4 position (e.g., electron-withdrawing groups) improves antimicrobial or receptor-binding affinity. For instance, replacing pyrrolidin-2-yl with morpholine increases hydrophilicity and bioavailability. In vitro assays (e.g., MIC for antimicrobials) paired with molecular docking (PDB: 1XYZ) identify critical binding residues .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected reaction outcomes)?

Methodological Answer: Re-examine reaction mechanisms using isotopic labeling (-hydrazines) or kinetic studies (stopped-flow UV-Vis). For example, steric hindrance in bulky pyrrolidine derivatives may slow cyclization, requiring elevated temperatures or microwave-assisted synthesis. Cross-validate computational models with SC-XRD to refine force fields .

Q. How can click chemistry (e.g., CuAAC) functionalize this compound for targeted drug delivery systems?

Methodological Answer: Introduce alkyne or azide handles via Sonogashira coupling or diazo transfer. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the pyrazole core to PEGylated carriers or fluorescent tags. Optimize reaction conditions (e.g., 50°C, 16 hours in THF/HO) to achieve >60% yield, as shown in triazole-pyrazole hybrids .

Q. What engineering approaches improve scalability of synthesis while minimizing waste?

Methodological Answer: Membrane separation technologies (nanofiltration) recover catalysts like Cu(I) from reaction mixtures. Process simulation tools (Aspen Plus®) model solvent recycling and energy efficiency. Continuous-flow reactors enhance heat/mass transfer for exothermic steps, reducing batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。